Cas no 2229102-70-7 (4-(5-fluoropyridin-2-yl)butan-1-amine)

4-(5-fluoropyridin-2-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- 4-(5-fluoropyridin-2-yl)butan-1-amine
- 2229102-70-7
- EN300-1815444
-
- インチ: 1S/C9H13FN2/c10-8-4-5-9(12-7-8)3-1-2-6-11/h4-5,7H,1-3,6,11H2
- InChIKey: PXLXJRXTSJMOQE-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1)CCCCN
計算された属性
- 精确分子量: 168.10627659g/mol
- 同位素质量: 168.10627659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 119
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 38.9Ų
4-(5-fluoropyridin-2-yl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815444-0.1g |
4-(5-fluoropyridin-2-yl)butan-1-amine |
2229102-70-7 | 0.1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1815444-0.5g |
4-(5-fluoropyridin-2-yl)butan-1-amine |
2229102-70-7 | 0.5g |
$919.0 | 2023-09-19 | ||
Enamine | EN300-1815444-5.0g |
4-(5-fluoropyridin-2-yl)butan-1-amine |
2229102-70-7 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1815444-10.0g |
4-(5-fluoropyridin-2-yl)butan-1-amine |
2229102-70-7 | 10g |
$6390.0 | 2023-06-01 | ||
Enamine | EN300-1815444-0.25g |
4-(5-fluoropyridin-2-yl)butan-1-amine |
2229102-70-7 | 0.25g |
$880.0 | 2023-09-19 | ||
Enamine | EN300-1815444-2.5g |
4-(5-fluoropyridin-2-yl)butan-1-amine |
2229102-70-7 | 2.5g |
$1874.0 | 2023-09-19 | ||
Enamine | EN300-1815444-5g |
4-(5-fluoropyridin-2-yl)butan-1-amine |
2229102-70-7 | 5g |
$2774.0 | 2023-09-19 | ||
Enamine | EN300-1815444-10g |
4-(5-fluoropyridin-2-yl)butan-1-amine |
2229102-70-7 | 10g |
$4114.0 | 2023-09-19 | ||
Enamine | EN300-1815444-1.0g |
4-(5-fluoropyridin-2-yl)butan-1-amine |
2229102-70-7 | 1g |
$1485.0 | 2023-06-01 | ||
Enamine | EN300-1815444-0.05g |
4-(5-fluoropyridin-2-yl)butan-1-amine |
2229102-70-7 | 0.05g |
$803.0 | 2023-09-19 |
4-(5-fluoropyridin-2-yl)butan-1-amine 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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4. Book reviews
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
4-(5-fluoropyridin-2-yl)butan-1-amineに関する追加情報
4-(5-Fluoropyridin-2-yl)butan-1-amine: A Comprehensive Overview
4-(5-Fluoropyridin-2-yl)butan-1-amine, also known by its CAS number 2229102-70-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure combining a pyridine ring with a butanamine chain, has garnered attention due to its potential applications in drug discovery and materials science. Recent studies have shed light on its synthesis, properties, and biological activities, making it a focal point for researchers worldwide.
The structure of 4-(5-fluoropyridin-2-yl)butan-1-amine comprises a pyridine ring substituted with a fluorine atom at the 5-position and an amino group attached to the 2-position via a butane chain. This arrangement imparts the molecule with distinct electronic and steric properties, which are crucial for its interactions in various chemical and biological systems. The fluorine substitution at the 5-position introduces electron-withdrawing effects, enhancing the molecule's reactivity and stability.
Recent advancements in synthetic chemistry have enabled efficient routes to prepare 4-(5-fluoropyridin-2-yl)butan-1-amine. One notable method involves the coupling of 5-fluoropyridine derivatives with appropriate amine precursors under catalytic conditions. These methods not only improve yield but also facilitate scalability, making the compound more accessible for large-scale applications.
The physicochemical properties of 4-(5-fluoropyridin-2-yl)butan-1-amine have been extensively studied, revealing its high solubility in organic solvents and moderate stability under physiological conditions. These attributes make it suitable for use in drug delivery systems and as a building block in medicinal chemistry.
In terms of biological activity, 4-(5-fluoropyridin-2-yL)butan-amines have demonstrated promising results in preclinical studies. Research indicates that this compound exhibits selective binding to certain protein targets, suggesting potential applications as a therapeutic agent. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases and cancer.
The application of computational chemistry techniques has provided deeper insights into the molecular interactions of 4-(5-fluoropyridin-amines). Molecular docking studies reveal that the compound can form stable complexes with key enzymes involved in metabolic pathways, highlighting its potential as an enzyme inhibitor.
In conclusion, 4-(5-fluoropyridin-amines), with its unique structure and versatile properties, continues to be a subject of intense research interest. As new findings emerge from ongoing studies, this compound is poised to play a pivotal role in advancing both chemical synthesis and biomedical applications.
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